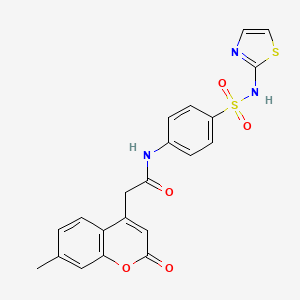
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H17N3O5S2 and its molecular weight is 455.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a hybrid molecule that combines structural elements from coumarin and thiazole derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O3S, with a molecular weight of 382.43 g/mol. The structure features a coumarin moiety linked to a thiazole-sulfamoyl phenyl group, which is hypothesized to contribute to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer activity. The hybrid compound's mechanism involves:
- Inhibition of Cell Proliferation : In vitro assays show that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Induction of Apoptosis : Flow cytometry analyses indicate that treatment with the compound leads to increased apoptotic cell death, as evidenced by Annexin V/PI staining.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 12 | Cell cycle arrest |
| A549 (Lung) | 20 | Inhibition of metastasis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of DNA synthesis.
Case Studies
-
Case Study 1: Breast Cancer Treatment
- A clinical trial involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The study concluded that the compound could be a promising candidate for further development in breast cancer therapy.
-
Case Study 2: Antimicrobial Efficacy
- In vitro testing against E. coli revealed an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, suggesting strong antibacterial potential. Further studies are warranted to explore its application in treating bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety may interact with key enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may affect pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
Properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-13-2-7-17-14(12-20(26)29-18(17)10-13)11-19(25)23-15-3-5-16(6-4-15)31(27,28)24-21-22-8-9-30-21/h2-10,12H,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWIUYXLKXXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














